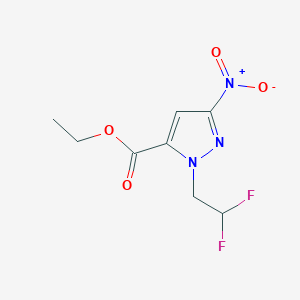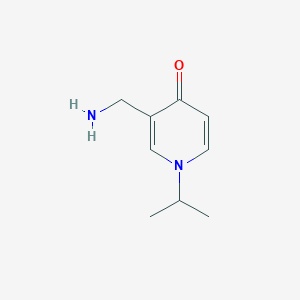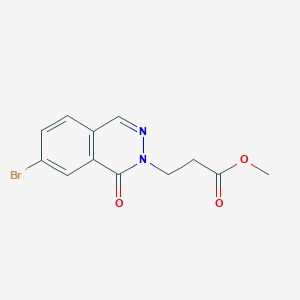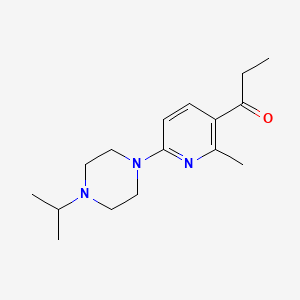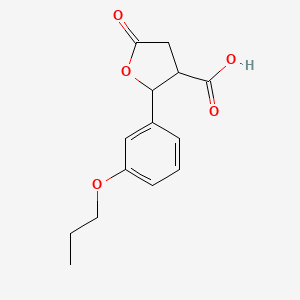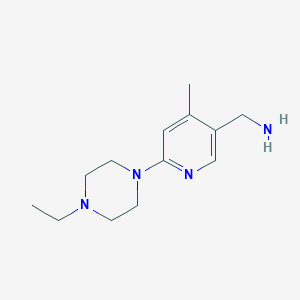
(6-(4-Ethylpiperazin-1-yl)-4-methylpyridin-3-yl)methanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(6-(4-エチルピペラジン-1-イル)-4-メチルピリジン-3-イル)メタナミン: は、分子式 C12H20N4 、分子量 220.31 g/mol の化学化合物です 。この化合物は、医薬品化学および製薬研究において一般的に使用されるピペラジンとピリジンの誘導体です。
準備方法
合成経路と反応条件: (6-(4-エチルピペラジン-1-イル)-4-メチルピリジン-3-イル)メタナミンの合成は、通常、4-メチルピリジンと4-エチルピペラジンを制御された条件下で反応させることを含みます。この反応は、通常、エタノールまたはメタノールなどの適切な溶媒と、パラジウム炭素(Pd/C)などの触媒の存在下で行われます。 反応混合物は、通常80〜100°Cの特定の温度に加熱され、数時間撹拌して完全な変換を確実にする 。
工業的生産方法: 工業的設定では、(6-(4-エチルピペラジン-1-イル)-4-メチルピリジン-3-イル)メタナミンの生産は、収率と純度を最大化するために、大型反応器と最適化された反応条件を伴います。 このプロセスには、不純物を除去し、目的の生成物を高純度で得るために、再結晶化またはクロマトグラフィーによる精製などの追加のステップが含まれる場合があります 。
化学反応の分析
反応の種類:
酸化: この化合物は、過酸化水素(H2O2)または過マンガン酸カリウム(KMnO4)などの酸化剤の存在下で、酸化反応を起こす可能性があります。
還元: 還元反応は、水素化ホウ素ナトリウム(NaBH4)または水素化リチウムアルミニウム(LiAlH4)などの還元剤を使用して実施できます。
科学的研究アプリケーション
化学: 化学では、(6-(4-エチルピペラジン-1-イル)-4-メチルピリジン-3-イル)メタナミンは、より複雑な分子の合成のためのビルディングブロックとして使用されます。 これは、さまざまな医薬品や農薬の調製における中間体として役立ちます 。
生物学: この化合物は、生物学的研究で、細胞プロセスへの影響と治療薬としての可能性を研究するために使用されています。 酵素や受容体などの特定の生物学的標的と相互作用する能力について調査されています 。
医学: 医薬品化学では、(6-(4-エチルピペラジン-1-イル)-4-メチルピリジン-3-イル)メタナミンは、薬物候補としての可能性について探求されています。 前臨床試験で、癌や神経疾患などのさまざまな病気の治療に有望であることが示されています 。
産業: 産業部門では、この化合物は、新しい材料と化学製品の開発に使用されています。 ポリマー、コーティング、その他の特殊化学品の合成に使用されています 。
科学的研究の応用
Chemistry: In chemistry, (6-(4-Ethylpiperazin-1-yl)-4-methylpyridin-3-yl)methanamine is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals .
Biology: This compound is used in biological research to study its effects on cellular processes and its potential as a therapeutic agent. It has been investigated for its ability to interact with specific biological targets, such as enzymes and receptors .
Medicine: In medicinal chemistry, this compound is explored for its potential as a drug candidate. It has shown promise in preclinical studies for the treatment of various diseases, including cancer and neurological disorders .
Industry: In the industrial sector, this compound is used in the development of new materials and chemical products. It is employed in the synthesis of polymers, coatings, and other specialty chemicals .
作用機序
(6-(4-エチルピペラジン-1-イル)-4-メチルピリジン-3-イル)メタナミンの作用機序には、酵素や受容体などの特定の分子標的との相互作用が含まれます。この化合物はこれらの標的に結合し、その活性を調節することで、さまざまな生物学的効果をもたらします。 たとえば、病気の経路に関与する特定の酵素の活性を阻害したり、細胞プロセスを調節する受容体を活性化したりする可能性があります 。
類似の化合物との比較
類似の化合物:
(4-エチルピペラジン-1-イル)-6-メチルチエノ[2,3-d]ピリミジン: この化合物は、類似のピペラジンとピリジンの構造を共有していますが、チエノ[2,3-d]ピリミジン環が含まれています.
(E)-6-(4-エチルピペラジン-1-イル)-2-(3-フルオロベンジリデン)-3,4-ジヒドロナフタレン-1(2H)-オン: この化合物は、類似のピペラジン部分を持っていますが、3-フルオロベンジリデン基とジヒドロナフタレン環で置換されています.
独自性: (6-(4-エチルピペラジン-1-イル)-4-メチルピリジン-3-イル)メタナミンの独自性は、そのピペラジン環とピリジン環の特定の組み合わせにあり、これが独特の化学的および生物学的特性をもたらします。 この化合物の構造は、多様な修飾を可能にするため、さまざまな医薬品や化学製品の合成における貴重な中間体となります 。
類似化合物との比較
(4-Ethylpiperazin-1-yl)-6-methylthieno[2,3-d]pyrimidine: This compound shares a similar piperazine and pyridine structure but includes a thieno[2,3-d]pyrimidine ring.
(E)-6-(4-Ethylpiperazin-1-yl)-2-(3-fluorobenzylidene)-3,4-dihydronaphthalen-1(2H)-one: This compound has a similar piperazine moiety but is substituted with a 3-fluorobenzylidene group and a dihydronaphthalene ring.
Uniqueness: The uniqueness of (6-(4-Ethylpiperazin-1-yl)-4-methylpyridin-3-yl)methanamine lies in its specific combination of piperazine and pyridine rings, which imparts distinct chemical and biological properties. This compound’s structure allows for versatile modifications, making it a valuable intermediate in the synthesis of various pharmaceuticals and chemical products .
特性
分子式 |
C13H22N4 |
|---|---|
分子量 |
234.34 g/mol |
IUPAC名 |
[6-(4-ethylpiperazin-1-yl)-4-methylpyridin-3-yl]methanamine |
InChI |
InChI=1S/C13H22N4/c1-3-16-4-6-17(7-5-16)13-8-11(2)12(9-14)10-15-13/h8,10H,3-7,9,14H2,1-2H3 |
InChIキー |
AKACIWWOOBTAOU-UHFFFAOYSA-N |
正規SMILES |
CCN1CCN(CC1)C2=NC=C(C(=C2)C)CN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


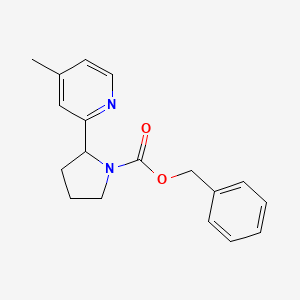
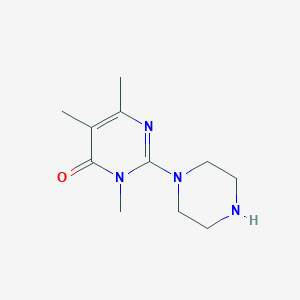


![tert-butyl 7-(hydroxymethyl)-1-methyl-6,7-dihydro-1H-[1,2,3]triazolo[4,5-c]pyridine-5(4H)-carboxylate](/img/structure/B11797059.png)
